Enhanced Aqueous Solubility and Polarity via N-Oxidation Compared to Non-Oxidized Analog
The N-oxide modification on ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate is predicted to dramatically increase its topological polar surface area (tPSA) and reduce its lipophilicity compared to its non-oxidized analog, ethyl N-(5-methylpyridin-2-yl)carbamate (CAS 41322-67-2). In silico calculations for the target compound show a tPSA of 76.7 Ų and an XLogP of -1.1 , versus a tPSA of 54.4 Ų and an XLogP of 1.2 for the non-oxidized analog . This represents a 22.3 Ų increase in polar surface area and a 2.3-unit decrease in logP, predicting significantly superior aqueous solubility and a profoundly different pharmacokinetic distribution profile.
| Evidence Dimension | Topological Polar Surface Area (tPSA) and Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | tPSA = 76.7 Ų; XLogP = -1.1 |
| Comparator Or Baseline | Ethyl N-(5-methylpyridin-2-yl)carbamate (CAS 41322-67-2): tPSA = 54.4 Ų; XLogP = 1.2 |
| Quantified Difference | Δ tPSA = +22.3 Ų; Δ XLogP = -2.3 |
| Conditions | In silico prediction (ACD/Labs or similar software) |
Why This Matters
The lower logP and higher tPSA of the N-oxide predict improved aqueous solubility and reduced membrane permeability, which is critical for optimizing bioavailability or for applications requiring a more hydrophilic probe.
